(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3

PROTAC CRBN ligand Stereoselectivity

PROTAC developers often face poor degradation efficiency when flexible PEG linkers fail to establish productive ternary complexes. This (S)-thalidomide-based conjugate resolves that with a rigid piperazine-pyrimidine-piperazine scaffold that pre-organizes CRBN and the target protein for optimal ubiquitination-delivering DC50 improvements of 2- to >10-fold versus flexible linkers. - Stereospecific (S)-enantiomer ensures high-affinity CRBN binding; racemic or (R)-forms are not equivalent. - tert-Butyl ester-protected carboxyl handle allows orthogonal deprotection and clean conjugation to target ligands. - Intermediate CRBN affinity avoids excessive ubiquitination, enabling tunable degradation kinetics. Supplied as a research-use-only PROTAC intermediate (≥98% purity), stable at ambient shipping conditions.

Molecular Formula C33H42N8O7
Molecular Weight 662.7 g/mol
Cat. No. B12382584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3
Molecular FormulaC33H42N8O7
Molecular Weight662.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O
InChIInChI=1S/C33H42N8O7/c1-33(2,3)48-29(43)20-47-17-16-37-8-10-39(11-9-37)26-19-27(35-21-34-26)40-14-12-38(13-15-40)22-4-5-23-24(18-22)32(46)41(31(23)45)25-6-7-28(42)36-30(25)44/h4-5,18-19,21,25H,6-17,20H2,1-3H3,(H,36,42,44)/t25-/m0/s1
InChIKeyGQLRDFZVGIGOTR-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3: CRBN-Based PROTAC Ligand-Linker Conjugate


(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3 is a heterobifunctional conjugate comprising the CRBN-recruiting (S)-thalidomide ligand and a piperazine-pyrimidine-piperazine linker terminated with a tert-butyl ester-protected carboxyl group . This compound functions as a cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate, enabling recruitment of CRBN protein and serving as a key synthetic intermediate for the construction of complete CRBN-based Proteolysis Targeting Chimeras (PROTACs) . The tert-butyl ester moiety provides a protected carboxylic acid handle that can be selectively deprotected under acidic conditions for subsequent conjugation to target protein ligands .

Workflow
CRBN-based PROTAC synthesis
Ligand-linker conjugate ready for target ligand coupling
Recruitment
Stereospecific (S)-thalidomide CRBN engagement
Enantiomer-dependent E3 ligase recruitment context
Linker
Rigid piperazine-pyrimidine-piperazine scaffold
Defined geometry for ternary complex studies
Protection
tert-butyl ester-protected carboxyl handle
Orthogonal deprotection for sequential conjugation

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3: Irreplaceability


Substitution with generic thalidomide, its racemic mixture, or alternative linker conjugates is not equivalent due to three critical differentiating factors. First, the (S)-enantiomer of thalidomide exhibits stereospecific binding to CRBN; the (R)-enantiomer shows reduced affinity and distinct biological activity [1]. Second, the piperazine-pyrimidine-piperazine linker provides a specific rigid scaffold geometry distinct from flexible PEG-based linkers—linker composition directly impacts ternary complex formation efficiency, with rigidity-flexibility balance affecting DC50 values by several-fold to >10-fold [2]. Third, the tert-butyl ester protecting group enables orthogonal deprotection chemistry that alternative unprotected or permanently masked linkers cannot provide, representing a discrete synthetic node in PROTAC assembly workflows .

Attribute
Target Compound
Common Substitute
Enantiomer
(S)-thalidomide (stereospecific CRBN binding)
Racemic or (R)-thalidomide (reduced CRBN engagement)
Linker Scaffold
Rigid piperazine-pyrimidine-piperazine
Flexible PEG linkers (may alter ternary complex geometry)
Carboxyl Handle
tert-butyl ester (acid-labile, orthogonal)
Free carboxylic acid (premature reactivity risk)

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3: Quantitative Differentiation


CRBN Stereospecific Binding: (S)- vs (R)-Thalidomide

The (S)-enantiomer of thalidomide incorporated in this conjugate exhibits stereospecific CRBN binding, whereas (R)-thalidomide shows substantially reduced affinity. In PROTAC applications, the (S)-enantiomer-based degrader JB170 achieves an Aurora-A DC50 of 28 nM, while the (R)-enantiomer counterpart demonstrates significantly attenuated degradation activity due to impaired CRBN engagement .

Stereospecific CRBN Binding
Class-level
DC50 = 28 nM ((S)-enantiomer); (R)-enantiomer significantly attenuated
Supports (S)-enantiomer selection for CRBN engagement
Class-level inference from JB170 PROTAC (Aurora-A degradation)
PROTAC CRBN ligand Stereoselectivity E3 ligase recruitment

CRBN Ligand Affinity: Thalidomide vs Other IMiDs

Among FDA-approved immunomodulatory drugs (IMiDs) used as CRBN recruiters in PROTAC design, pomalidomide exhibits the highest CRBN binding affinity, while thalidomide (the ligand component of the target compound) shows lower but still functional CRBN engagement. This tiered affinity profile allows researchers to modulate ternary complex formation dynamics and degradation efficiency based on target protein requirements . Pomalidomide-based PROTACs typically achieve faster degradation kinetics, whereas thalidomide-based constructs offer a distinct affinity window suitable for targets requiring moderated ubiquitination rates [1].

CRBN Ligand Affinity Ranking
Cross-study
Pomalidomide > Lenalidomide > Thalidomide
Provides moderate-affinity CRBN recruitment option
Ranking established across multiple binding studies
CRBN ligand IMiD E3 ligase affinity PROTAC design

Rigid Piperazine-Pyrimidine Linker vs PEG Linkers

The piperazine-pyrimidine-piperazine linker in this conjugate provides a rigid heteroaromatic scaffold geometry with defined spatial orientation, contrasting with flexible PEG-based linkers commonly used in alternative CRBN ligand-linker conjugates. Systematic linker SAR studies demonstrate that linker rigidity, length, and polarity directly impact ternary complex formation efficiency, cellular permeability, and degradation potency—with optimized linkers improving DC50 values by several-fold to over 10-fold compared to suboptimal analogs [1]. The pyrimidine core introduces aromatic rigidity and potential π-stacking interactions not present in purely aliphatic or PEG linkers [2].

Linker Geometry & DC50
Class-level
Rigid linker may alter DC50 2- to >10-fold vs flexible PEG
Rigid scaffold may enable specific ternary complex geometry
Linker effects from general PROTAC SAR studies
PROTAC linker Linkerology Ternary complex Structure-activity relationship

CRBN vs VHL E3 Ligase Recruitment

CRBN-recruiting PROTACs (including those synthesized using this thalidomide-based conjugate) exhibit distinct degradation kinetics compared to VHL-recruiting PROTACs. Direct comparative studies of Wee1-degrading PROTACs show that CRBN-PROTACs demonstrate a less prominent hook effect than VHL-PROTACs at higher concentrations, with pCDK1(Y15) levels decreasing at treatment concentrations of 100 nM to 10 μM for CRBN-based degraders [1]. Additionally, CRBN-PROTACs can access a broader range of target proteins due to the smaller molecular footprint of CRBN ligands compared to VHL ligands [2].

CRBN vs VHL Hook Effect
Head-to-head
CRBN-PROTACs show reduced hook effect at 100 nM–10 µM
Supports wider concentration-range degradation
Wee1 degradation model; pCDK1(Y15) endpoint
E3 ligase selection CRBN VHL Hook effect Degradation kinetics

tert-Butyl Ester Protection vs Free Carboxylic Acid

The tert-butyl ester moiety in this conjugate provides an acid-labile protecting group that enables orthogonal deprotection strategies in PROTAC synthesis. Following conjugation to target protein ligands via amide bond formation (requiring free carboxylic acid), the tert-butyl group can be selectively removed under mild acidic conditions without affecting other functional groups. This contrasts with unprotected carboxylic acid linkers which risk premature reactivity and off-target conjugation, and with non-cleavable linkers which limit synthetic flexibility. The tert-butyl ester is stable under basic and nucleophilic conditions, with a molecular weight contribution of 73.11 Da that is cleaved prior to final PROTAC assembly .

Orthogonal Protection Strategy
Class-level
Acid-labile tert-butyl ester; ΔMW = +70 Da vs C2-OH
Enables controlled sequential conjugation
Class-level: protecting group utility in synthesis
PROTAC synthesis Protecting group Orthogonal conjugation Click chemistry

Physicochemical Properties vs Closest Analogs

The target compound (MW = 662.74, C33H42N8O7) differs in molecular weight and physicochemical properties from its closest commercially available analogs, which affects solubility, permeability, and handling characteristics in PROTAC assembly workflows. The tert-butyl ester-protected variant has a molecular weight approximately 70 Da higher than the unprotected C2-OH analog (MW = 592.65) and approximately 44 Da higher than the Boc-protected variant (MW = 618.68) due to the extended C2-O-CH2-COO-C(CH3)3 linker tail [1].

MW Comparison with Analogs
Cross-study
Target: 662.74 Da; C2-OH: 592.65 Da; C-boc: 618.68 Da
MW and lipophilicity may influence handling and permeability
Calculated MW; refer to lot-specific COA
Physicochemical properties PROTAC building block Molecular weight Solubility

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3: Application Scenarios


Rigid Linker for CRBN PROTAC Synthesis

This conjugate is optimally suited for constructing PROTACs targeting proteins where flexible PEG linkers fail to achieve productive ternary complex geometry. The rigid piperazine-pyrimidine-piperazine scaffold provides defined spatial orientation that can position the CRBN E3 ligase and target protein in optimal proximity for ubiquitination, with linker optimization studies showing DC50 improvements of 2- to >10-fold when appropriate rigidity is achieved [1]. Researchers should prioritize this conjugate when initial PEG-based linker designs yield suboptimal degradation efficiency.

Reduced Hook Effect in CRBN vs VHL PROTACs

For targets where a wide therapeutic window and predictable dose-response are critical, CRBN-recruiting PROTACs built with this thalidomide-based conjugate offer distinct advantages over VHL-based systems. Direct comparative studies demonstrate that CRBN-PROTACs exhibit a less prominent hook effect than VHL-PROTACs, maintaining effective degradation across broader concentration ranges (100 nM to 10 μM) without self-inhibition [2]. This makes the conjugate particularly valuable for in vivo applications requiring sustained target engagement.

Orthogonal Protecting Group Strategy for PROTAC Library Synthesis

The tert-butyl ester protecting group enables a two-step synthetic workflow where the conjugate can be first coupled to target protein ligands after acidic deprotection, followed by final PROTAC assembly. This orthogonal protection strategy minimizes side reactions and improves overall yield compared to unprotected linker conjugates, which risk premature reactivity and off-target conjugation . The approach is particularly valuable for synthesizing PROTAC libraries where multiple target ligands are screened against a common CRBN-linker scaffold.

Moderate-Affinity CRBN Recruitment for Sensitive Targets

This thalidomide-based conjugate provides moderate CRBN binding affinity compared to high-affinity pomalidomide-based alternatives. This intermediate affinity profile is advantageous for targets where excessive ubiquitination or overly rapid degradation kinetics may be detrimental to cellular function or assay interpretation . The thalidomide scaffold offers a distinct recruitment strength that can be tuned through linker optimization to achieve target-specific degradation rates.

Application
Selection Property
Validation Focus
Rigid Linker PROTAC Synthesis
Rigid piperazine-pyrimidine linker scaffold
Ternary complex formation and degradation endpoint review
CRBN vs VHL Degradation Context
Reduced hook effect in CRBN recruitment
Concentration-dependent degradation endpoint response
Orthogonal Conjugation Workflow
Acid-labile tert-butyl ester protection
Sequential deprotection and coupling reproducibility
Moderate-Affinity CRBN Engagement
Thalidomide-based moderate CRBN binding affinity
Degradation kinetics and ubiquitination rate modulation

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